4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole
Description
4-Bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole (CAS: 1239730-15-4; molecular formula: C₁₀H₈Br₂N₂O) is a brominated pyrazole derivative featuring dual bromine substitutions at positions 3 and 4, along with a methyl group at position 4. Pyrazole derivatives are widely studied for their structural diversity and biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2/c1-6-9(12)10(14-13-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHALXCOUCULEQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC(=CC=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Cyclization of Halogenated Precursors
One efficient approach involves the cyclization of halogen-substituted aromatic nitriles or esters with hydrazine hydrate under sonication or reflux conditions. For example, a method described for pyrazole derivatives includes:
- Conversion of halogenated aromatic carboxylic acids into their methyl esters using methanol and concentrated sulfuric acid under reflux.
- Formation of oxonitrile intermediates by reaction of the esters with sodium hydride in toluene and acetonitrile.
- Cyclization of oxonitrile intermediates with hydrazine hydrate in acetic acid under sonication for 1-2 hours to yield the pyrazole ring system.
This method is noted for its simplicity, efficiency, and moderate to good yields (55-67%) for various halogen-substituted pyrazoles, including those with bromine atoms on the aromatic ring.
Suzuki Coupling for Aryl Substitution at Pyrazole Ring
A widely used and versatile method for introducing aryl groups onto pyrazole rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples aryl halides with aryl boronic acids under mild conditions to form biaryl systems.
- Starting with a brominated pyrazole core, the Suzuki coupling with a 3-bromophenyl boronic acid can be used to install the 3-(3-bromophenyl) substituent.
- Typical reaction conditions include a palladium catalyst, base (such as K3PO4), and a solvent mixture of 1,4-dioxane and water under an inert argon atmosphere.
- The reaction is performed at elevated temperatures (around 90 °C) for 24 hours.
- After completion, the product is isolated by extraction and purified by column chromatography.
This method provides moderate to good yields (60–85%) of arylated pyrazole derivatives and is adaptable for various substituted aryl groups.
Direct Bromination of Pyrazole Derivatives
Alternatively, bromination of preformed pyrazole compounds can be employed to introduce bromine atoms selectively at desired positions. This requires careful control of reaction conditions to avoid polybromination or degradation.
- Electrophilic bromination reagents such as N-bromosuccinimide (NBS) are commonly used.
- The reaction is typically carried out in solvents like acetonitrile or dichloromethane at low temperatures.
- Bromination can be directed by existing substituents on the pyrazole ring to achieve regioselectivity.
Although this method is straightforward, it may require optimization to achieve selective bromination at the 4-position on pyrazole and the 3-position on the phenyl ring simultaneously.
Example Synthetic Route Summary
| Step | Reaction Type | Starting Material(s) | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Esterification | 3-bromobenzoic acid | Methanol, conc. H2SO4, reflux, 16 h | 55-67 | Conversion to methyl ester |
| 2 | Formation of oxonitrile | Methyl ester + NaH in toluene + acetonitrile | Stirring under N2, reflux 17 h | Moderate | Intermediate for cyclization |
| 3 | Cyclization to pyrazole | Oxonitrile + hydrazine hydrate in acetic acid | Sonication 1-2 h | Moderate | Formation of brominated pyrazole core |
| 4 | Suzuki coupling | Bromopyrazole + 3-bromophenyl boronic acid | Pd catalyst, K3PO4, 1,4-dioxane/H2O, 90 °C, 24 h | 60-85 | Installation of 3-(3-bromophenyl) substituent |
| 5 | Purification | Crude product | Column chromatography | - | Isolation of pure 4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole |
Research Findings and Analytical Data
- The Suzuki coupling approach has been validated with similar brominated pyrazole derivatives, showing good yields and high purity confirmed by NMR and elemental analysis.
- Sonication-assisted cyclization methods have demonstrated rapid and efficient synthesis of pyrazole derivatives with various halogen substituents, confirmed by IR, 1H NMR, and 13C NMR spectroscopy.
- Crystallographic studies of related bromophenyl-pyrazoles reveal consistent bond lengths and structural features supporting the regioselectivity of substitution.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atoms on the aromatic ring can be substituted by other electrophiles in the presence of a catalyst.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine, chlorine, or nitric acid in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as sodium amide, thiols, or alkoxides in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield 4-chloro-3-(3-chlorophenyl)-5-methyl-1H-pyrazole, while nucleophilic substitution with an amine can produce 4-amino-3-(3-aminophenyl)-5-methyl-1H-pyrazole .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activities
Recent studies have highlighted the compound's potential as an antimicrobial agent. In a study focused on pyrazine derivatives, compounds similar to 4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole were evaluated for their antibacterial activities against extensively drug-resistant Salmonella Typhi. The results indicated that certain derivatives exhibited potent activity, suggesting that modifications to the pyrazole structure could enhance antimicrobial efficacy .
Cancer Research
The compound has also been investigated for its anticancer properties. Pyrazoles are known to inhibit various kinases involved in cancer progression. For instance, derivatives of pyrazoles have shown promise in targeting specific pathways in cancer cells, leading to cell cycle arrest and apoptosis. The structural modifications involving bromine atoms may enhance binding affinity to target proteins due to increased hydrophobic interactions .
Synthesis and Structural Studies
Synthetic Methods
The synthesis of this compound can be achieved through various chemical reactions, including Suzuki-Miyaura cross-coupling reactions. This method allows for the introduction of diverse functional groups, which can be tailored for specific applications in medicinal chemistry .
Structural Characterization
The crystal structure of related pyrazole compounds has been extensively studied, revealing insights into their molecular interactions and stability. For example, studies have shown that halogen bonding plays a crucial role in the crystallization and stability of pyrazole derivatives, which can influence their biological activity .
Material Science Applications
Coordination Chemistry
this compound has been utilized in coordination chemistry due to its ability to form stable complexes with metal ions. These complexes are valuable in catalysis and materials science, particularly in the development of metal-organic frameworks (MOFs) that have applications in gas storage and separation technologies .
Supramolecular Chemistry
The compound's ability to engage in hydrogen bonding and halogen bonding makes it suitable for supramolecular assemblies. Such assemblies can be designed for drug delivery systems or as sensors that respond to environmental changes .
Case Studies
Mechanism of Action
The mechanism of action of 4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the pyrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can lead to changes in the biological pathways and cellular processes .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
4-Bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a pyrazole core characterized by two bromine substituents on the phenyl rings, enhancing its lipophilicity and potential biological activity. The presence of the methyl group at the 5-position of the pyrazole ring is particularly noteworthy as it contributes to the compound's unique properties and enhances its interaction with biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, modulating their activity and downstream signaling pathways.
- DNA Intercalation : The compound may intercalate into DNA, disrupting its structure and function, which is particularly relevant for anticancer effects.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The IC50 values for these compounds often fall within the nanomolar range, highlighting their potency.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | <1 |
| Compound A | A549 (Lung Cancer) | 0.24 |
| Compound B | HepG2 (Liver Cancer) | 0.58 |
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial activity against various pathogens. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 25 |
| Escherichia coli | 6.25 | 12.5 |
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Study on BRAF Inhibition : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit mutant BRAF activity in melanoma cell lines. The most potent compounds showed nanomolar activity in inhibiting both BRAF and downstream ERK signaling pathways, crucial for cancer cell proliferation .
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyrazole derivatives against multi-drug resistant strains. The results indicated that certain derivatives significantly inhibited biofilm formation and exhibited bactericidal effects at low concentrations .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, intermediates like 3-(3-bromophenyl)-5-methyl-1H-pyrazole can be brominated at the 4-position using N-bromosuccinimide (NBS) under controlled conditions. Key characterization tools include /-NMR for regiochemical confirmation and mass spectrometry for molecular weight validation .
- Critical Step : Bromination efficiency depends on solvent polarity (e.g., DMF or CCl) and temperature (0–25°C). Side products like over-brominated analogs are minimized by stoichiometric control .
Q. How is the molecular structure of this compound confirmed using crystallographic methods?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, analogous pyrazole derivatives (e.g., 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide) are crystallized from ethyl acetate/hexane mixtures, and data are refined using SHELXL .
- Key Parameters : Crystallographic R-factors < 0.05 and C–C bond length deviations < 0.01 Å indicate high precision. Disorder in bromophenyl rings is resolved using PART and ISOR commands in SHELX .
Q. What spectroscopic techniques are used to analyze purity and electronic properties?
- Methodology :
- UV-Vis/Photoluminescence : Emission spectra in solvents like DMSO (λem ~356 nm) reveal solvatochromic effects, indicating intramolecular charge transfer .
- IR Spectroscopy : Stretching frequencies for C–Br (550–650 cm) and N–H (3200–3400 cm) confirm functional groups .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (95:5 to 70:30) assess purity (>98%) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
- Methodology :
- Catalytic Systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity in multi-step syntheses. For instance, click chemistry with CuSO/sodium ascorbate enhances triazole-pyrazole hybrid yields to >60% .
- Microwave Assistance : Reduced reaction times (e.g., from 16 h to 30 min) and improved yields (10–15% increase) are achieved via microwave-assisted cyclization .
Q. How are structural ambiguities (e.g., tautomerism) resolved in solution and solid states?
- Methodology :
- VT-NMR : Variable-temperature -NMR in DMSO-d identifies tautomeric equilibria (e.g., pyrazole vs. pyrazoline forms) through signal splitting at low temperatures .
- SCXRD : Hydrogen bonding networks (e.g., N–H···S interactions in carbothioamide derivatives) stabilize specific tautomers in the solid state .
Q. What strategies address discrepancies between computational and experimental data (e.g., DFT vs. XRD)?
- Methodology :
- DFT Optimization : Gas-phase geometry optimization (B3LYP/6-311+G(d,p)) often overestimates bond lengths by 0.02–0.05 Å compared to XRD. Incorporating solvent models (PCM) or dispersion corrections (D3) improves agreement .
- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., π–π stacking, C–H···Br) to explain packing anomalies not captured by DFT .
Q. How is biological activity evaluated, and what structural modifications enhance potency?
- Methodology :
- SAR Studies : Analog libraries are generated via substituent variation at the 3- and 5-positions. For example, replacing bromine with electron-withdrawing groups (e.g., CF) increases antimicrobial activity (MIC ~2–8 µg/mL) .
- In Vitro Assays : MTT-based cytotoxicity screening against cancer cell lines (e.g., HeLa, MCF-7) identifies inactive scaffolds, guiding synthetic redesign .
Data Contradiction Analysis
Q. How are conflicting NMR and XRD data reconciled (e.g., unexpected dihedral angles)?
- Case Study : A 74.91° dihedral angle between pyrazole and chlorophenyl rings (observed in XRD) may contradict solution-state NMR, which suggests free rotation. This discrepancy is resolved by NOESY experiments showing restricted rotation in solution due to steric hindrance .
Q. Why do emission spectra vary significantly across solvents despite similar polarity indices?
- Analysis : Hydrogen-bonding solvents (e.g., DMSO) stabilize excited-state dipoles, causing red shifts. Conversely, non-polar solvents (e.g., toluene) exhibit blue shifts due to reduced stabilization. Contradictions arise when solvent polarizability (e.g., THF vs. CHCl) is neglected in initial models .
Tables of Key Parameters
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
